Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC12904280
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C11H15NO4/c1-3-16-10(13)7-5-8-4-6-9(12-8)11(14)15-2/h4,6,12H,3,5,7H2,1-2H3 |
| Standard InChI Key | PLIXSTKSTCGFLN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=CC=C(N1)C(=O)OC |
| Canonical SMILES | CCOC(=O)CCC1=CC=C(N1)C(=O)OC |
Introduction
Chemical Structure and Functional Features
The compound’s structure centers on a pyrrole ring (), a heterocycle renowned for its aromatic stability and reactivity. Key functional groups include:
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Methyl ester group () at position 2.
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3-Ethoxy-3-oxopropyl chain () at position 5.
The ethoxy-oxopropyl side chain introduces both hydrophobicity and ester reactivity, enabling participation in hydrolysis, transesterification, and nucleophilic substitution reactions. The IUPAC name, methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate, reflects these substituents’ positions and identities.
Synthesis and Preparation Methods
Synthesis of methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. A plausible route includes:
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Pyrrole Core Formation:
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Side Chain Introduction:
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Michael addition or alkylation to attach the 3-ethoxy-3-oxopropyl group.
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Esterification:
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Reaction with methanol under acidic conditions to form the methyl ester.
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Table 1: Representative Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Ethyl acetoacetate, NH₃ | 65–70 | |
| 2 | Alkylation | Ethyl acrylate, K₂CO₃, DMF | 50–60 | |
| 3 | Esterification | Methanol, H₂SO₄, reflux | 80–85 |
Key challenges include optimizing reaction conditions to minimize side products and enhance regioselectivity during alkylation.
Physicochemical Characteristics
Experimental data for this compound remain sparse, but computational and analog-based predictions provide insights:
Table 2: Predicted Physicochemical Properties
The compound’s low water solubility and moderate lipophilicity suggest potential bioavailability challenges, necessitating prodrug strategies for pharmaceutical applications.
Industrial and Research Applications
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Organic Synthesis:
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Serves as a precursor for heterocyclic scaffolds in drug discovery.
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Material Science:
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Pyrrole derivatives are explored in conductive polymers and organic semiconductors.
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Pharmaceutical Development:
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Structural tunability supports design of kinase inhibitors and anti-inflammatory agents.
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Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes reduce scalability.
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Data Gaps: Absence of in vivo toxicity and pharmacokinetic profiles.
Future research should prioritize:
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Streamlined Synthesis: Catalytic methods to improve yields.
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Biological Screening: Target-specific assays to validate therapeutic potential.
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